molecular formula C18H28N2O2 B4744418 2-METHYL-2-(4-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-PROPANONE

2-METHYL-2-(4-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-PROPANONE

Cat. No.: B4744418
M. Wt: 304.4 g/mol
InChI Key: WODSKRWZYNPOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-2-(4-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-PROPANONE is an organic compound with a complex structure, featuring a piperazine ring, a phenoxy group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-2-(4-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-PROPANONE typically involves multi-step organic reactions. One common route includes the alkylation of 4-methylphenol with 2-chloropropane to form 2-methyl-4-methylphenoxypropane. This intermediate is then reacted with 1-(4-propylpiperazin-1-yl)propan-2-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-2-(4-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy and piperazine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-METHYL-2-(4-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-2-(4-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-2-(4-METHYLPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-PROPANONE
  • 2-METHYL-2-(4-METHYLPHENOXY)-1-(4-BUTYLPIPERAZINO)-1-PROPANONE
  • 2-METHYL-2-(4-METHYLPHENOXY)-1-(4-ISOPROPYLPIPERAZINO)-1-PROPANONE

Uniqueness

2-METHYL-2-(4-METHYLPHENOXY)-1-(4-PROPYLPIPERAZINO)-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2-(4-methylphenoxy)-1-(4-propylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-10-19-11-13-20(14-12-19)17(21)18(3,4)22-16-8-6-15(2)7-9-16/h6-9H,5,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODSKRWZYNPOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C(C)(C)OC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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